3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline
Description
The compound 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline (molecular formula: C₂₈H₂₉N₃O₄S; molecular weight: 503.61 g/mol) features a quinoline core substituted with a benzenesulfonyl group at position 3, a 4-benzylpiperazine moiety at position 4, and an ethoxy group at position 6 . This structure combines aromatic, sulfonyl, and piperazine functionalities, which are common in pharmaceuticals targeting neurological or metabolic pathways. The ethoxy group enhances solubility, while the benzenesulfonyl and benzylpiperazine groups may influence receptor binding and metabolic stability .
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-2-34-23-13-14-26-25(19-23)28(27(20-29-26)35(32,33)24-11-7-4-8-12-24)31-17-15-30(16-18-31)21-22-9-5-3-6-10-22/h3-14,19-20H,2,15-18,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDNGEDHMCYMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The target compound’s quinoline core distinguishes it from cinnoline derivatives (e.g., compounds 9b–9d and 10a–10c in ), which have a smaller bicyclic cinnoline system. Quinoline’s extended aromatic system may improve binding affinity to larger hydrophobic pockets in biological targets compared to cinnoline .
Table 1: Substituent Comparison
Functional Group Analysis
- Piperazine vs. Pyrrolidine : Replacing the 4-benzylpiperazine in the target compound with pyrrolidin-1-yl (as in 866811-82-7) introduces a five-membered ring, which may alter conformational flexibility and hydrogen-bonding capacity .
- Ethoxy vs. Halogen/Methoxy : The ethoxy group at position 6 balances lipophilicity and solubility better than halogens (e.g., Cl in 9c) or dimethoxy groups (e.g., BB07239), which could increase steric hindrance or polarity .
Pharmacological Implications
- CNS Penetration : The benzylpiperazine moiety in the target compound may enhance blood-brain barrier permeability compared to 4-(4-fluorophenyl)piperazine derivatives (e.g., 10a–10c), which have higher polarity .
- Receptor Targeting : The benzenesulfonyl group could interact with serotonin or sigma receptors, similar to SU [3,3], but with distinct selectivity due to the absence of a trifluoromethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
